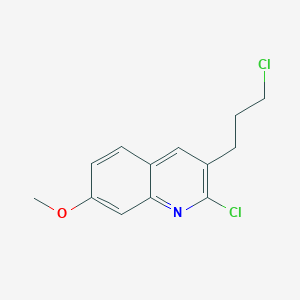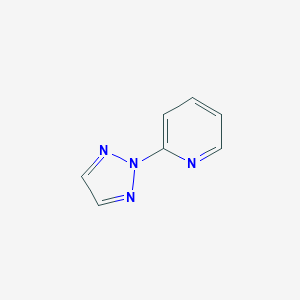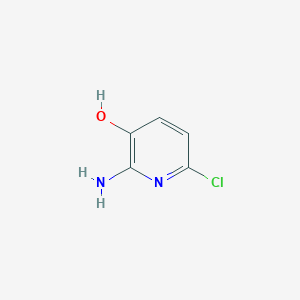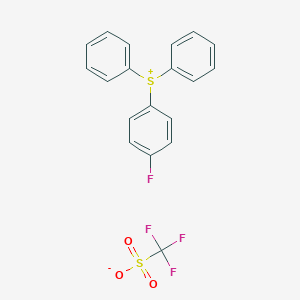
(1S)-1-pyridin-4-ylbut-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-pyridin-4-ylbut-3-en-1-ol is an organic compound that features a pyridine ring attached to a butene chain with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-pyridin-4-ylbut-3-en-1-ol can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with a suitable Grignard reagent, followed by reduction and purification steps. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-pyridin-4-ylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butene chain can be reduced to form a saturated alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 4-pyridinecarboxaldehyde or 4-pyridinecarboxylic acid.
Reduction: Formation of (S)-1-(4-Pyridinyl)-butanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(1S)-1-pyridin-4-ylbut-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-pyridin-4-ylbut-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinecarboxaldehyde: A precursor in the synthesis of (1S)-1-pyridin-4-ylbut-3-en-1-ol.
(S)-1-(4-Pyridinyl)-butanol: A reduced form of the compound with similar structural features.
Pyridine derivatives: Various compounds with a pyridine ring and different functional groups.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring and a butene chain with a hydroxyl group. This structure imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.
Properties
CAS No. |
144635-04-1 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(1S)-1-pyridin-4-ylbut-3-en-1-ol |
InChI |
InChI=1S/C9H11NO/c1-2-3-9(11)8-4-6-10-7-5-8/h2,4-7,9,11H,1,3H2/t9-/m0/s1 |
InChI Key |
WEPJYMIOJMZLBS-VIFPVBQESA-N |
SMILES |
C=CCC(C1=CC=NC=C1)O |
Isomeric SMILES |
C=CC[C@@H](C1=CC=NC=C1)O |
Canonical SMILES |
C=CCC(C1=CC=NC=C1)O |
Synonyms |
4-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



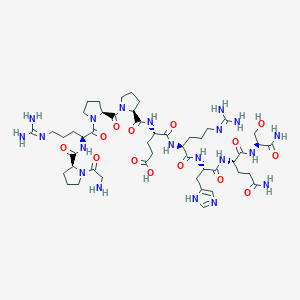

![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)
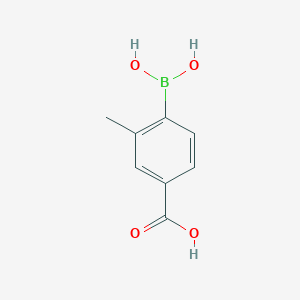
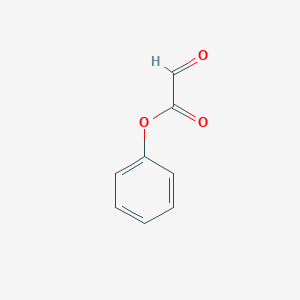
![1-Acetyl-2-chloro-2-[chloro-(3-nitrophenyl)methyl]indol-3-one](/img/structure/B114206.png)

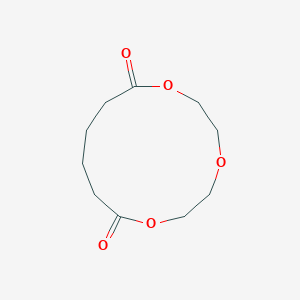
![1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene](/img/structure/B114212.png)
